phosphane CAS No. 138852-42-3](/img/structure/B14269108.png)
[(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxocan-2-yl)methylphosphane is an organophosphorus compound that features a phosphane group bonded to a diphenyl moiety and a 1,3-dioxocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxocan-2-yl)methylphosphane typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxocane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of (1,3-Dioxocan-2-yl)methylphosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxocan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxocan-2-yl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance of the final products.
Wirkmechanismus
The mechanism of action of (1,3-Dioxocan-2-yl)methylphosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes.
Eigenschaften
CAS-Nummer |
138852-42-3 |
|---|---|
Molekularformel |
C19H23O2P |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1,3-dioxocan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H23O2P/c1-4-10-17(11-5-1)22(18-12-6-2-7-13-18)16-19-20-14-8-3-9-15-21-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI-Schlüssel |
KVEHUDWRHBRKLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(OCC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


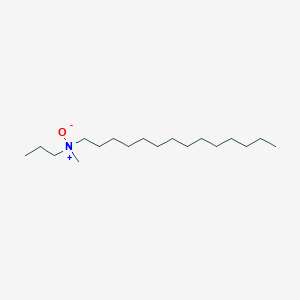
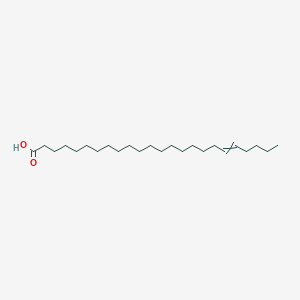
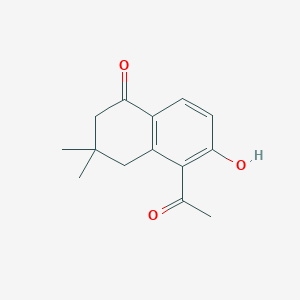
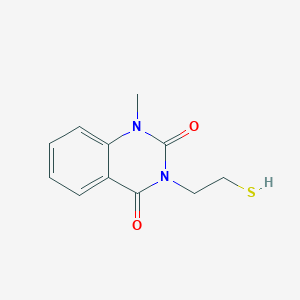
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
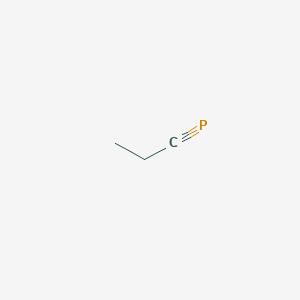
phosphanium chloride](/img/structure/B14269078.png)
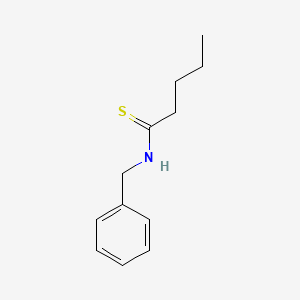

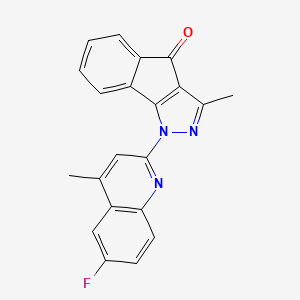
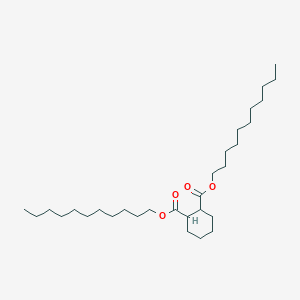

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
